3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
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Overview
Description
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-Aminomethylphenol: Another precursor used in the synthesis.
4-Hydroxy-3-methoxybenzaldehyde: A compound with a similar phenol structure but different substituents.
Uniqueness
3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific combination of a pyrazole moiety and a phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1006952-16-4 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1-ethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-10-12(9-15-16)8-14-7-11-4-3-5-13(17)6-11/h3-6,9-10,14,17H,2,7-8H2,1H3 |
InChI Key |
QTIYGHFHTCZFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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